molecular formula C30H51NO10 B8104117 endo-BCN-PEG6-Boc

endo-BCN-PEG6-Boc

Cat. No.: B8104117
M. Wt: 585.7 g/mol
InChI Key: GEJQWPAOPDUTFO-UHFFFAOYSA-N
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Description

endo-BCN-PEG6-Boc is a polyethylene glycol-based PROTAC linker. It is used in the synthesis of a series of PROTACs (proteolysis-targeting chimeras). The compound contains a bicyclo[6.1.0]non-4-yne (BCN) group and a tert-butyl carbamate (Boc) protecting group. The BCN group allows for strain-promoted alkyne-azide cycloaddition (SPAAC) reactions, making it a valuable reagent in click chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of endo-BCN-PEG6-Boc typically involves the following steps:

    Formation of the BCN group: The BCN group is synthesized through a series of reactions starting from cyclooctyne derivatives.

    Attachment of the PEG chain: The polyethylene glycol (PEG) chain is attached to the BCN group through ether linkages.

    Introduction of the Boc protecting group: The Boc group is introduced to protect the amine functionality during subsequent reactions.

The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like copper(I) iodide for the cycloaddition reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis and purification systems. Quality control measures are stringent to ensure the consistency and reproducibility of the product .

Chemical Reactions Analysis

Types of Reactions

endo-BCN-PEG6-Boc undergoes several types of chemical reactions:

    Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This is the primary reaction involving the BCN group, where it reacts with azide-containing molecules to form triazoles.

    Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to reveal the free amine group.

Common Reagents and Conditions

    SPAAC Reactions: Typically performed in aqueous or organic solvents at room temperature, using azide-containing reagents.

    Deprotection Reactions: Boc deprotection is usually carried out using trifluoroacetic acid in dichloromethane

Major Products Formed

    Triazoles: Formed from the SPAAC reaction.

    Free amine derivatives: Obtained after Boc deprotection

Scientific Research Applications

endo-BCN-PEG6-Boc has a wide range of applications in scientific research:

    Chemistry: Used as a linker in the synthesis of PROTACs, facilitating the degradation of target proteins.

    Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.

    Medicine: Investigated for its potential in targeted drug delivery systems and therapeutic applications.

    Industry: Utilized in the development of advanced materials and nanotechnology

Mechanism of Action

The mechanism of action of endo-BCN-PEG6-Boc involves its role as a linker in PROTACs. PROTACs function by bringing target proteins into proximity with E3 ubiquitin ligases, leading to the ubiquitination and subsequent degradation of the target proteins via the proteasome pathway. The BCN group facilitates the conjugation of the linker to azide-containing molecules, while the PEG chain provides flexibility and solubility .

Comparison with Similar Compounds

Similar Compounds

    endo-BCN-PEG4-Boc: Similar structure but with a shorter PEG chain.

    exo-BCN-PEG6-Boc: Similar structure but with an exo-configuration of the BCN group.

    BCN-PEG6-NHS: Contains an N-hydroxysuccinimide (NHS) ester instead of the Boc group.

Uniqueness

endo-BCN-PEG6-Boc is unique due to its specific combination of the BCN group, PEG chain length, and Boc protecting group. This combination provides optimal reactivity, solubility, and stability for various applications in click chemistry and PROTAC synthesis .

Properties

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-[2-[2-(9-bicyclo[6.1.0]non-4-ynylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H51NO10/c1-30(2,3)41-28(32)10-12-34-14-16-36-18-20-38-22-23-39-21-19-37-17-15-35-13-11-31-29(33)40-24-27-25-8-6-4-5-7-9-26(25)27/h25-27H,6-24H2,1-3H3,(H,31,33)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEJQWPAOPDUTFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCNC(=O)OCC1C2C1CCC#CCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H51NO10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

585.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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